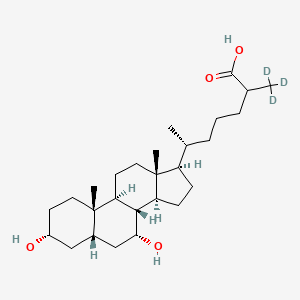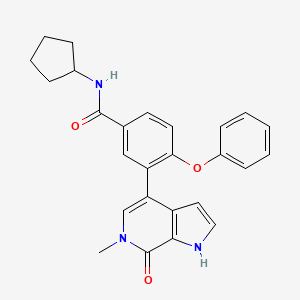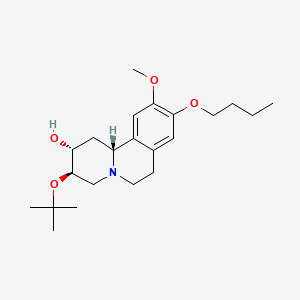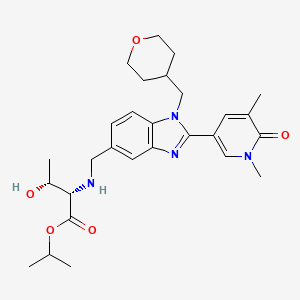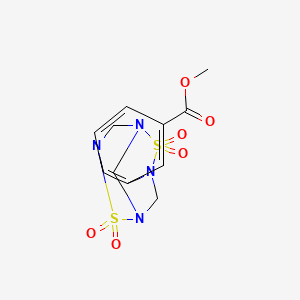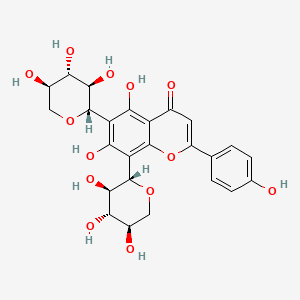
Amyloid |A-Protein (1-6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid A-Protein (1-6) is a peptide fragment derived from the larger Serum Amyloid A (SAA) protein. SAA proteins are small, acute-phase proteins that play a significant role in the body’s response to inflammation. They are known for their ability to form amyloid fibrils, which are associated with various amyloid diseases . The Amyloid A-Protein (1-6) fragment is particularly interesting due to its involvement in the early stages of amyloid fibril formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Amyloid A-Protein (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Amyloid A-Protein (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the peptide’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Amyloid A-Protein (1-6) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: The reduction of disulfide bonds can break these stabilizing interactions.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on amyloid formation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The primary product of these reactions is the modified Amyloid A-Protein (1-6) peptide, which can exhibit different structural and functional properties depending on the modifications made .
Wissenschaftliche Forschungsanwendungen
Amyloid A-Protein (1-6) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study amyloid fibril formation and aggregation mechanisms.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Studied in the context of amyloid diseases, such as Alzheimer’s disease, to understand the early stages of amyloid plaque formation.
Wirkmechanismus
The mechanism of action of Amyloid A-Protein (1-6) involves its ability to self-assemble into amyloid fibrils. This process is driven by the peptide’s intrinsic properties and interactions with other molecules. The formation of amyloid fibrils is a nucleation-dependent process, where the peptide undergoes conformational changes to form β-sheet-rich structures. These structures then aggregate to form fibrils . The molecular targets and pathways involved include interactions with cell membranes, other amyloidogenic proteins, and various cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Amyloid A-Protein (1-6) can be compared to other amyloidogenic peptides, such as:
Amyloid β (Aβ) Peptides: Involved in Alzheimer’s disease, these peptides also form amyloid fibrils but have different sequences and aggregation properties.
Tau Protein Fragments: Associated with neurofibrillary tangles in Alzheimer’s disease, these fragments have distinct aggregation mechanisms.
α-Synuclein: Involved in Parkinson’s disease, this protein forms amyloid fibrils with unique structural characteristics
The uniqueness of Amyloid A-Protein (1-6) lies in its specific sequence and its role in the early stages of amyloid fibril formation, making it a valuable model for studying amyloidogenesis .
Eigenschaften
Molekularformel |
C33H47N11O11 |
|---|---|
Molekulargewicht |
773.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H47N11O11/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38)/t17-,20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
YOEKWGKBUDWPJN-YYOLRRQBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


